molecular formula C9H11NOS B11910536 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde

7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde

Cat. No.: B11910536
M. Wt: 181.26 g/mol
InChI Key: GSDAJAXKDFAMLK-UHFFFAOYSA-N
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Description

7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe aldehyde functionality at the 6-position is often introduced via formylation reactions using reagents like Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Methyl (αR)-α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate
  • 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Comparison: Compared to similar compounds, 7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the aldehyde group at the 6-position allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-9-8(3-5-12-9)2-4-10(7)6-11/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDAJAXKDFAMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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